molecular formula C10H13NO B6242529 3-Cyclopropyl-5-methoxyaniline CAS No. 2743634-16-2

3-Cyclopropyl-5-methoxyaniline

Cat. No. B6242529
CAS RN: 2743634-16-2
M. Wt: 163.22 g/mol
InChI Key: SDIRKIXZEMNULK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-methoxyaniline (CMA) is an aromatic chemical compound which is widely used in the synthesis of various drugs and other compounds. It is a versatile intermediate compound in the synthesis of various compounds, including drugs and other bioactive compounds. CMA is a key component in the synthesis of pharmaceuticals, biochemicals, and other related compounds. It is also used in the synthesis of various other compounds, such as dyes, fragrances, and pigments.

Scientific Research Applications

3-Cyclopropyl-5-methoxyaniline is a versatile compound and has been widely used in scientific research. It has been used in the synthesis of various drugs, such as anticonvulsants, anti-anxiety agents, and anti-inflammatory agents. This compound has also been used in the synthesis of various other compounds, such as dyes, fragrances, and pigments. It has been used in the synthesis of various biochemical compounds, such as lipids, proteins, and nucleic acids. This compound has also been used in the synthesis of various other compounds, such as vitamins, hormones, and antibiotics.

Mechanism of Action

3-Cyclopropyl-5-methoxyaniline is an aromatic compound and its mechanism of action is based on its ability to interact with various biological molecules. This compound binds to various biological molecules, such as proteins, enzymes, and nucleic acids, and modulates their activity. It can also interact with other molecules, such as hormones, and affect their activity.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to modulate the activity of various enzymes, proteins, and other molecules. It has also been found to modulate the activity of various hormones, such as cortisol, and affect their levels in the body. This compound has also been found to affect the production of various neurotransmitters, such as serotonin, and affect the activity of various neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

3-Cyclopropyl-5-methoxyaniline is a versatile compound and has various advantages and limitations for lab experiments. It is a relatively inexpensive compound and is widely available. It is also relatively easy to use and can be stored for long periods of time. However, it can be toxic if used in high concentrations and should be handled with care.

Future Directions

The future of 3-Cyclopropyl-5-methoxyaniline research is very promising and there are many potential applications for this compound. Future research could focus on the synthesis of novel compounds using this compound, as well as the development of new methods for synthesizing this compound. Additionally, future research could focus on the development of new methods for using this compound in the synthesis of various drugs and other compounds. Furthermore, future research could focus on the development of new methods for using this compound to modulate the activity of various biological molecules, such as proteins and enzymes. Finally, future research could focus on the development of new methods for using this compound to affect the production of various neurotransmitters, hormones, and other molecules.

Synthesis Methods

3-Cyclopropyl-5-methoxyaniline is synthesized by the reaction of cyclopropyl bromide with 5-methoxybenzaldehyde in the presence of sodium hydroxide. The reaction takes place in an aqueous solution and is usually carried out at a temperature of around 25°C. The reaction yields this compound in a yield of around 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-5-methoxyaniline involves the reaction of 3-cyclopropylphenol with methanesulfonyl chloride to form 3-cyclopropylphenyl methanesulfonate, which is then reacted with sodium methoxide to form 3-cyclopropylphenyl methoxyacetate. This intermediate is then reduced with lithium aluminum hydride to form 3-cyclopropyl-5-methoxyaniline.", "Starting Materials": [ "3-cyclopropylphenol", "methanesulfonyl chloride", "sodium methoxide", "lithium aluminum hydride" ], "Reaction": [ "3-cyclopropylphenol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 3-cyclopropylphenyl methanesulfonate.", "3-cyclopropylphenyl methanesulfonate is then reacted with sodium methoxide in methanol to form 3-cyclopropylphenyl methoxyacetate.", "3-cyclopropylphenyl methoxyacetate is reduced with lithium aluminum hydride in anhydrous ether to form 3-cyclopropyl-5-methoxyaniline." ] }

CAS RN

2743634-16-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyl-5-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3,11H2,1H3

InChI Key

SDIRKIXZEMNULK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2CC2

Purity

95

Origin of Product

United States

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